4-Bromo-3-hydroxybenzaldehyde

Übersicht

Beschreibung

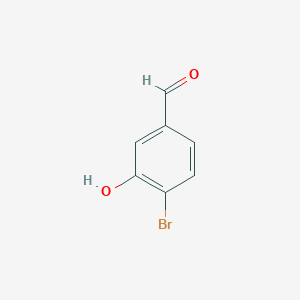

4-Bromo-3-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H5BrO2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and a hydroxyl group at the third position. This compound is known for its white to light yellow crystalline appearance and is used in various chemical and pharmaceutical applications.

Wirkmechanismus

Target of Action

4-Bromo-3-hydroxybenzaldehyde is a chemical compound that is used as an intermediate in organic syntheses It is known to be used to produce other chemicals like 5-brom-4-hydroxy-b-nitrostyrol .

Mode of Action

The mode of action of this compound involves its interaction with other compounds in a chemical reaction. For instance, it is used in the bromination of 4-hydroxybenzaldehyde to give 3-bromo-4-hydroxybenzaldehyde, and the Cu-mediated coupling of 2 with methoxide . The regioselectivity of the first step illustrates classic electrophilic aromatic substitution, while the second step is a more modern transition metal-catalyzed bond-forming reaction .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as acetic acid, acetone, and methanol, and slightly soluble in water , which could influence its bioavailability.

Result of Action

Its role as an intermediate in organic syntheses suggests that it contributes to the formation of other chemical compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-3-hydroxybenzaldehyde involves the bromination of 3-hydroxybenzaldehyde. The reaction typically uses bromine as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under an inert atmosphere, often nitrogen, and at low temperatures (below 0°C). After the reaction, the mixture is neutralized with a base, such as sodium hydroxide, and the product is extracted and purified .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-3-hydroxybenzaldehyde undergoes various chemical reactions, including

Biologische Aktivität

4-Bromo-3-hydroxybenzaldehyde (CAS No. 20035-32-9) is an aromatic aldehyde that has garnered attention in various fields of biological research due to its potential therapeutic properties. This compound, with the molecular formula CHBrO, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 201.02 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 1.79 |

| Solubility | High |

| Melting Point | Not available |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that it enhances intracellular antioxidant activity, which plays a crucial role in protecting cells from oxidative stress. This property is particularly beneficial in preventing cellular damage in various pathological conditions.

Anti-inflammatory Effects

This compound has also been shown to possess anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines and reduces inflammation in cellular models. This effect is essential for potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The compound has displayed antimicrobial activity against both gram-positive and gram-negative bacteria. Its efficacy as an antibacterial agent suggests potential applications in developing new antibiotics or preservatives.

Case Studies

-

Astrocyte Protection Against Angiostrongylus cantonensis

A study investigated the effects of this compound on astrocytes exposed to excretory-secretory products from Angiostrongylus cantonensis. The results indicated that treatment with this compound significantly improved cell viability and reduced apoptosis-related markers, suggesting its potential as a therapeutic agent for neuroprotective applications . -

Wound Healing Promotion

Another research highlighted the role of this compound in promoting wound healing. The compound was found to enhance cell migration and proliferation in fibroblast cultures, indicating its therapeutic potential in regenerative medicine .

The biological activities of this compound can be attributed to several mechanisms:

- Activation of Antioxidant Enzymes : The compound stimulates the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help mitigate oxidative stress.

- Inhibition of Apoptosis : By modulating apoptotic pathways, particularly through the regulation of Bcl-2 family proteins, this compound can protect cells from death under stress conditions .

Eigenschaften

IUPAC Name |

4-bromo-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCBCBWUZOPHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563671 | |

| Record name | 4-Bromo-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20035-32-9 | |

| Record name | 4-Bromo-3-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020035329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-hydroxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENP9W67ESE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.